molecular formula C24H23FN8O2 B8180856 BTK inhibitor 27

BTK inhibitor 27

Numéro de catalogue B8180856
Poids moléculaire: 474.5 g/mol
Clé InChI: XRNHJQXCSOAXLV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BTK inhibitor 27 is a useful research compound. Its molecular formula is C24H23FN8O2 and its molecular weight is 474.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality BTK inhibitor 27 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BTK inhibitor 27 including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

  • BTK Inhibitors in Immune System Modulation : BTK inhibition affects several aspects of the immune system. It inhibits tonic BCR signaling, T3 B cell subset, IgM surface expression, and B1 cells. However, it does not affect the survival of humoral memory (Benson et al., 2014).

  • Treatment of Hematological Malignancies : BTK inhibitors like Zanubrutinib and Ibrutinib have shown potent activity and excellent selectivity in treating hematological malignancies. They demonstrate high response rates in patients with chronic lymphocytic leukemia and mantle cell lymphoma. Ibrutinib, in particular, has been approved for first-line treatment of chronic lymphocytic leukemia since 2016 (Guo et al., 2019; Wen et al., 2020; Singh et al., 2018).

  • In Vivo Imaging Applications : Optimized near-infrared fluorescence agents combined with Ibrutinib can enable single-cell Btk imaging in vivo. This application is significant in understanding Btk biology in cancer and host cells (Kim et al., 2015).

  • Antitumor Activities in Preclinical Models : Novel BTK inhibitors have shown antitumor activity in animal models and clinical studies. They effectively inhibit the proliferation of cancer cell lines, as observed in mouse xenograft models (Li et al., 2014; Wu et al., 2014).

  • Potential in Treating Inflammation and Autoimmune Diseases : Compound 27, a selective BTK inhibitor, has demonstrated efficacy in reducing joint inflammation in a rat model of collagen-induced arthritis. This finding suggests potential applications in treating inflammation and autoimmune diseases (Tichenor et al., 2021).

  • Clinical Development for Other Conditions : Novel BTK inhibitors are in various stages of clinical development for conditions like chronic urticaria and Sjoegren's syndrome. For instance, Remibrutinib is currently in phase 2 clinical trials (Gabizon & London, 2020).

  • Clinical Trials and Drug Development : BTK inhibitors like Ibrutinib, Acalabrutinib, and others have undergone extensive clinical trials. They have shown promising results in treating various B-cell malignancies and are being considered for first-line treatments in specific leukemia cases (Akinleye et al., 2013; Byrd et al., 2016).

Propriétés

IUPAC Name

5-tert-butyl-N-[[2-fluoro-4-[6-(1-methylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]methyl]-1,2,4-oxadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN8O2/c1-24(2,3)23-31-21(32-35-23)22(34)26-9-14-6-5-13(7-17(14)25)19-16-8-18(15-10-29-33(4)11-15)30-20(16)28-12-27-19/h5-8,10-12H,9H2,1-4H3,(H,26,34)(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNHJQXCSOAXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)C(=O)NCC2=C(C=C(C=C2)C3=C4C=C(NC4=NC=N3)C5=CN(N=C5)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BTK inhibitor 27

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BTK inhibitor 27
Reactant of Route 2
Reactant of Route 2
BTK inhibitor 27
Reactant of Route 3
BTK inhibitor 27
Reactant of Route 4
BTK inhibitor 27
Reactant of Route 5
Reactant of Route 5
BTK inhibitor 27
Reactant of Route 6
BTK inhibitor 27

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.